molecular formula C9H13Br2NO2 B13525236 4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide

4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide

Cat. No.: B13525236
M. Wt: 327.01 g/mol
InChI Key: CMUPNOAQJPPKMN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide is an organic compound that features a bromine atom, an ethoxy group, and an aminomethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde along with a secondary amine for the Mannich reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide involves its interaction with specific molecular targets. For instance, the aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide is unique due to the presence of both a bromine atom and an ethoxy group on the phenol ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H13Br2NO2

Molecular Weight

327.01 g/mol

IUPAC Name

4-(aminomethyl)-2-bromo-6-ethoxyphenol;hydrobromide

InChI

InChI=1S/C9H12BrNO2.BrH/c1-2-13-8-4-6(5-11)3-7(10)9(8)12;/h3-4,12H,2,5,11H2,1H3;1H

InChI Key

CMUPNOAQJPPKMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CN)Br)O.Br

Origin of Product

United States

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